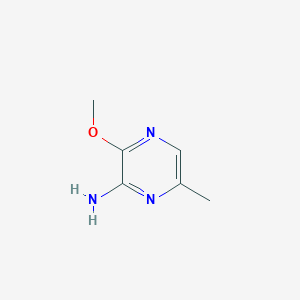

3-Methoxy-6-methylpyrazin-2-amine

Description

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

3-methoxy-6-methylpyrazin-2-amine |

InChI |

InChI=1S/C6H9N3O/c1-4-3-8-6(10-2)5(7)9-4/h3H,1-2H3,(H2,7,9) |

InChI Key |

VCGSPGPVBLWIHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=N1)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

3-Methoxy-6-methylpyrazin-2-amine: Technical Profile & Application Guide

This guide details the chemical properties, synthesis, and medicinal chemistry applications of 3-Methoxy-6-methylpyrazin-2-amine (CAS 89464-88-0).

Part 1: Chemical Identity & Physicochemical Profile

This compound is a substituted pyrazine derivative utilized primarily as a scaffold in medicinal chemistry.[1] It serves as a critical intermediate for constructing kinase inhibitors (e.g., PLK4, CDK) and GPCR ligands (e.g., CRF receptors) due to its ability to function as an ATP-hinge binder mimic.

Core Chemical Data

| Property | Value | Notes |

| IUPAC Name | This compound | Also: 2-Amino-3-methoxy-6-methylpyrazine |

| CAS Number | 89464-88-0 | Distinct from the 5-methyl isomer (CAS 89464-87-9) |

| Molecular Formula | C₆H₉N₃O | |

| Molecular Weight | 139.15 g/mol | Fragment-like chemical space |

| Appearance | Off-white to pale yellow solid | Crystalline |

| Solubility | DMSO, Methanol, DCM | Moderate water solubility due to polarity |

| pKa (Calculated) | ~2.5 (Pyrazine N), ~16 (Amine) | The pyrazine ring is electron-deficient; the exocyclic amine is weakly basic due to resonance. |

| LogP | ~0.7 – 0.9 | Lipophilic efficiency favorable for CNS penetration |

| TPSA | ~68 Ų | Good oral bioavailability profile |

Part 2: Synthetic Methodology

The synthesis of this compound is non-trivial due to the need for regioselective functionalization of the pyrazine ring. The most robust industrial route involves a bromination-displacement-reduction sequence starting from the commercially available 2-amino-6-methylpyrazine.

Step-by-Step Synthesis Protocol

Step 1: Regioselective Bromination

Direct methoxylation of the pyrazine core is difficult. The ring is first activated via halogenation.

-

Reagents: N-Bromosuccinimide (NBS), Dichloromethane (DCM) or Acetonitrile.

-

Procedure: Treat 2-amino-6-methylpyrazine with 2.0–2.2 equivalents of NBS at 0°C to room temperature.

-

Mechanism: The amino group directs electrophilic aromatic substitution to the ortho (C3) and para (C5) positions.

-

Intermediate: 3,5-Dibromo-6-methylpyrazin-2-amine .[2] (Note: Monobromination often yields mixtures; dibromination is more controllable).

Step 2: Nucleophilic Aromatic Substitution (S_NAr)

-

Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH), Reflux.

-

Procedure: The dibromo intermediate is refluxed with NaOMe.

-

Regioselectivity: The C3-bromine (ortho to the amine) is more labile to nucleophilic attack than the C5-bromine due to the stabilizing inductive effect of the adjacent amine nitrogen and the specific electronic environment of the pyrazine N1/N4.

-

Intermediate: 5-Bromo-3-methoxy-6-methylpyrazin-2-amine .[2][3]

Step 3: Hydrodehalogenation (Reductive Debromination)

-

Reagents: Hydrogen gas (H₂), Palladium on Carbon (Pd/C), Triethylamine (base), Methanol.

-

Procedure: Hydrogenation removes the remaining bromine atom at C5.

Synthesis Workflow Visualization

Part 3: Reactivity & Medicinal Chemistry Applications

Reactivity Profile

The molecule possesses three distinct vectors for chemical modification, making it a versatile building block (BB).

-

The Exocyclic Amine (C2-NH₂):

-

Nucleophilicity: Reduced compared to aniline due to the electron-withdrawing pyrazine ring.

-

Reactions: Requires strong electrophiles for acylation or Buchwald-Hartwig couplings. Often used as the nucleophile to attack chloropyrimidines or acid chlorides.

-

Sandmeyer Reaction: Can be converted to a halide (Cl, Br, I) via diazotization (

), allowing for subsequent Suzuki couplings at C2.

-

-

The Methoxy Group (C3-OCH₃):

-

Metabolic Liability: Susceptible to O-demethylation by cytochrome P450 enzymes (CYP), yielding the pyrazinone derivative. This is a key consideration in lead optimization.

-

Displacement: Under harsh acidic conditions (e.g., HBr/AcOH), it can be hydrolyzed to the hydroxy/oxo form.

-

-

The Pyrazine Ring Nitrogen (N1/N4):

-

H-Bond Acceptance: N1 is sterically crowded by the methyl and amine; N4 is more accessible.

-

N-Oxidation: Treatment with mCPBA yields N-oxides, which can be rearranged to introduce further functionality (e.g., chlorination) via the Boekelheide reaction.

-

Medicinal Chemistry: Pharmacophore Features

In kinase drug discovery, this scaffold mimics the adenine ring of ATP.

-

Hinge Binding: The N1 and 2-NH₂ motif forms a donor-acceptor pair that creates hydrogen bonds with the kinase hinge region (e.g., backbone carbonyl and amide NH).

-

Selectivity Filter: The 3-OCH₃ group projects into the solvent-exposed region or a hydrophobic pocket (gatekeeper), often providing selectivity over other kinases.

-

6-Methyl Group: Provides a hydrophobic anchor and restricts rotation if coupled to bulky systems, locking the bioactive conformation.

Reactivity & Interaction Map

[6][8][9][10][11][12][13][14]

Part 4: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

GHS Signal Word: Warning.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over extended periods; protect from light.

References

-

Chemical Identity & CAS Verific

-

Synthetic Methodology (Bromin

-

Title: Preparation of 5-bromo-3-methoxy-6-methylpyrazin-2-amine (Intermediate).[2]

- Source: Patent WO2022132696A1 ("Urea orexin receptor agonists").

- Context: Describes the use of the 5-bromo precursor and subsequent functionaliz

-

-

Medicinal Chemistry Applic

- Title: Polo-like kinase 4 inhibitors (WO2022240876A1).

- Source: P

- Context: Use of this compound as a building block for PLK4 inhibitors.

-

Pyrazine Functionaliz

Sources

- 1. 5-[6-(dimethylamino)-2-methoxypyridin-3-yl]-N-(1-ethylpropyl)-3-methoxy-6-methylpyrazin-2-amine - CAS号 666254-42-8 - 摩熵化学 [molaid.com]

- 2. AU2012203026B2 - Novel heterocyclic compounds and uses thereof - Google Patents [patents.google.com]

- 3. CAS:566204-90-8 | C6H8BrN3O | 5-溴-3-甲氧基-6-甲基吡嗪-2-胺 | 上海逐耀医药试剂平台 [cn.pharmalego.com]

- 4. This compound - CAS号 89464-88-0 - 摩熵化学 [molaid.com]

- 5. CAS:1435953-98-2, 5-甲氧基-2-氨基-3-甲基吡嗪-毕得医药 [bidepharm.com]

- 6. WO2022240876A1 - Polo like kinase 4 inhibitors - Google Patents [patents.google.com]

- 7. 89464-88-0_3-Methoxy-6-methylpyrazin-2-amineCAS号:89464-88-0_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

Biological Activity of Substituted Pyrazines: A Comprehensive Technical Guide for Drug Development

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the challenge of optimizing lead compounds for better target affinity, metabolic stability, and membrane permeability. One of the most versatile and privileged scaffolds available in our medicinal chemistry toolkit is the pyrazine ring (1,4-diazine).

This whitepaper provides an in-depth analysis of the biological activities of substituted pyrazines, exploring the structure-activity relationships (SAR) that drive their efficacy, summarizing quantitative data, and detailing the self-validating experimental workflows required to evaluate these compounds accurately.

Mechanistic Foundations & Structure-Activity Relationships (SAR)

Pyrazine is a six-membered heteroaromatic ring containing two nitrogen atoms at the para positions. To understand why pyrazine is so effective as a pharmacophore, we must look at its electronic properties.

Due to the symmetry of the molecule and the electron-withdrawing nature of the two nitrogen atoms, pyrazine has a dipole moment of zero and is highly electron-deficient. This electron deficiency makes it an excellent candidate for

SAR Optimization Strategies

-

Anticancer Kinase Inhibitors: Fusing an imidazole ring to the pyrazine core to form an imidazo[1,2-a]pyrazine scaffold creates a rigid, planar system. This geometry perfectly mimics the purine ring of ATP, allowing these derivatives to act as highly potent, competitive inhibitors in the ATP-binding pockets of kinases like Cyclin-Dependent Kinase 9 (CDK9) .

-

Antimycobacterial Agents: For pyrazinamide (PZA) derivatives targeting Mycobacterium tuberculosis, substituting the 3-position of the pyrazine-2-carboxamide core with bulky, lipophilic groups (such as a 4-methylbenzylamino moiety) dramatically improves the Minimum Inhibitory Concentration (MIC) by enhancing cell wall penetration .

-

Natural Product Hybridization: Conjugating the pyrazine scaffold with natural triterpenes, such as hederagenin, significantly amplifies cytotoxicity against non-small-cell lung cancer (A549) by promoting early apoptosis and S-phase cell-cycle arrest .

Systems Biology: CDK9 Inhibition Pathway

To illustrate the biological activity of substituted pyrazines at the systems level, we examine the mechanism of action of imidazo[1,2-a]pyrazines against cancer cell lines. CDK9 is a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex. By competitively inhibiting CDK9, pyrazine derivatives block the phosphorylation of RNA Polymerase II, halting the transcription of short-lived anti-apoptotic proteins like Mcl-1, which inevitably triggers cancer cell apoptosis.

Mechanism of Action: CDK9 Inhibition by Imidazo[1,2-a]pyrazine Derivatives.

Quantitative Efficacy Data

The following table synthesizes the in vitro biological activity of recently developed pyrazine derivatives, highlighting their broad-spectrum therapeutic potential.

| Compound Class / Specific Derivative | Primary Biological Activity | Target / Cell Line | Efficacy Metric | Reference |

| Hederagenin-Pyrazine (Compound 9) | Anticancer | A549 (Lung Cancer) | ||

| Imidazo[1,2-a]pyrazine (Compound 3c) | Anticancer (Kinase Inhibitor) | CDK9 Enzyme | ||

| Imidazo[1,2-a]pyrazine (Compound 3b) | Antiviral | HCoV-229E (Coronavirus) | ||

| 3-Benzylaminopyrazine-2-carboxamide (Compound 8) | Antimycobacterial | M. tuberculosis H37Rv | MIC: 6.0 µM |

Experimental Workflows: Self-Validating Antimycobacterial Assay

When evaluating the biological activity of pyrazinamide derivatives, standard assay protocols often fail. Pyrazinamide is a prodrug that requires conversion to active pyrazinoic acid by the bacterial enzyme pyrazinamidase. The causality behind assay failure is simple: this enzyme is highly pH-dependent and optimally active in acidic environments (mimicking the phagolysosome of an infected macrophage). Testing at a standard neutral pH will artificially inflate MIC values, leading to false negatives .

To ensure a self-validating system, the Resazurin Microtiter Assay (REMA) must be modified with strict pH controls and a drug-free acidic growth control to prove that the acidic environment alone is not responsible for bacterial death.

Step-by-Step REMA Protocol for Pyrazine Derivatives

-

Media Preparation & pH Adjustment: Prepare Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase). Critical Step: Adjust the broth strictly to pH 5.5 - 5.6 using HCl.

-

Compound Dilution: Perform two-fold serial dilutions of the synthesized pyrazine derivatives across a 96-well microtiter plate.

-

Inoculation & Internal Validation: Inoculate the wells with Mycobacterium tuberculosis H37Rv to achieve a final concentration of

CFU/mL.-

Self-Validation Controls: You must include a positive control (standard pyrazinamide), a negative control (sterile broth to check for contamination), and a drug-free acidic growth control (to validate that M. tb can survive the pH 5.5 environment for the duration of the assay).

-

-

Incubation: Seal the plates and incubate at 37°C for 7 to 14 days.

-

Resazurin Addition: Add 30 µL of 0.01% resazurin dye solution to each well. Incubate for an additional 24–48 hours.

-

Readout & MIC Determination: Evaluate the colorimetric shift. Viable bacteria reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of the pyrazine derivative that prevents the color change from blue to pink.

Resazurin Microtiter Assay (REMA) Workflow for Antimycobacterial Evaluation.

Conclusion

The pyrazine scaffold remains a cornerstone of modern medicinal chemistry. By leveraging its unique electronic properties and strategically substituting the ring to optimize target binding—whether through rigid imidazopyrazine systems for kinase inhibition or lipophilic carboxamides for mycobacterial penetration—researchers can design highly potent therapeutics. However, the successful translation of these compounds relies entirely on understanding the biological microenvironment of the target, ensuring that in vitro assays accurately reflect in vivo causality.

References

-

Chen, G.-Q., et al. "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry." Molecules, 2023.[Link]

-

Jandourek, O., et al. "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules, 2017.[Link]

-

Fang, K., et al. "Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis." International Journal of Molecular Sciences, 2018.[Link]

-

Alsfouk, A. A., et al. "Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus." Pharmaceuticals, 2022.[Link]

A Technical Guide to the Potential Pharmacological Landscape of 3-Methoxy-6-methylpyrazin-2-amine

A Forward-Looking Analysis for Drug Discovery Professionals

Preamble: Navigating the Uncharted Territory of a Novel Pyrazine Derivative

The pyrazine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous approved drugs and clinical candidates.[1][2][3][4] This guide delves into the untapped potential of a specific, yet under-explored molecule: 3-Methoxy-6-methylpyrazin-2-amine . In the absence of direct, extensive research on this compound, this document serves as a predictive whitepaper. By dissecting its structural components and drawing parallels with well-characterized analogues, we will construct a scientifically-grounded framework for its potential pharmacological activities and outline a comprehensive strategy for its investigation. This guide is intended for researchers, scientists, and drug development professionals poised at the frontier of discovering novel therapeutics.

The Pyrazine Core: A Privileged Scaffold in Pharmacology

The 1,4-diazine ring system of pyrazine is an electron-deficient aromatic heterocycle that frequently serves as a bioisostere for benzene, pyridine, and pyrimidine in drug design.[4] The nitrogen atoms often act as hydrogen bond acceptors, enabling potent interactions with biological targets, particularly the hinge regions of kinases.[4] This has led to the development of a wide array of bioactive molecules with applications including:

-

Anticancer agents: Pyrazine derivatives have been shown to inhibit the proliferation of various cancer cell lines.[3]

-

Antiviral therapies: The pyrazinecarboxamide derivative, Favipiravir, is a notable example with broad-spectrum activity against RNA viruses.[3]

-

Anti-inflammatory and Analgesic effects: A range of pyrazine compounds have demonstrated anti-inflammatory and analgesic properties.[1]

-

Antibacterial and Antiparasitic applications: The pyrazine scaffold is present in drugs developed to combat bacterial and parasitic infections.[2]

Marketed drugs containing the pyrazine core, such as the anti-diabetic Glipizide and the anti-mycobacterial Pyrazinamide, underscore the therapeutic value of this heterocyclic system.[4]

Deconstructing this compound: A Structural Hypothesis of Activity

The pharmacological potential of this compound can be inferred by examining its key functional groups: the 2-amino group and the 3-methoxy group, in conjunction with the 6-methyl substituent on the pyrazine ring.

The 2-Aminopyrazine Moiety: A Gateway to Kinase Inhibition and Beyond

The aminopyrazine substructure is a well-established pharmacophore, particularly in the realm of kinase inhibition.[4][5] The amino group can act as a crucial hydrogen bond donor, complementing the acceptor nature of the ring nitrogens.

Hypothesized Pharmacological Effects:

-

Kinase Inhibition: Given the prevalence of aminopyrazines as kinase inhibitors, it is highly probable that this compound could target various kinases implicated in oncology and inflammatory diseases.[4] A prime example is the development of aminopyrazine derivatives as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), a key player in the inflammatory response.[6]

-

Antiviral Activity: Certain aminopyrazine derivatives have shown promise as antiviral agents. For instance, they have been investigated as inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[2]

-

CNS Activity: While less common, some aminopyrazine-containing compounds have been explored for their effects on the central nervous system.[7]

The 3-Methoxypyrazine Moiety: Modulating Potency and Selectivity

The methoxy group at the 3-position is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Alkoxy-substituted pyrazines are prevalent in nature and are known for their potent aromas, but in a medicinal chemistry context, they can fine-tune the pharmacological profile of a compound.[8]

Hypothesized Influence on Pharmacological Profile:

-

Enhanced Potency and Selectivity: The methoxy group can alter the electron distribution of the pyrazine ring, potentially leading to more favorable interactions with specific targets. Its steric bulk and hydrogen bonding capability can also contribute to selectivity. For example, in the development of CSNK2A inhibitors, ortho-methoxy anilines were found to improve kinome-wide selectivity.[9]

-

Improved Pharmacokinetic Properties: Methoxy groups can influence a compound's metabolic fate, potentially blocking sites of metabolism and prolonging its half-life. They can also impact solubility and membrane permeability.

Proposed Avenues for Pharmacological Investigation: A Strategic Roadmap

Based on the structural analysis, we propose a multi-pronged approach to elucidate the pharmacological profile of this compound.

Primary Screening: Kinase Profiling

A logical starting point is to screen the compound against a broad panel of human kinases. This will provide an initial assessment of its potential as a kinase inhibitor and identify specific kinase families for further investigation.

Experimental Protocol: Broad Kinase Panel Screen

-

Compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

-

Assay Platform: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega).

-

Kinase Panel: Select a panel of at least 100-400 kinases, covering all major branches of the human kinome.

-

Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.

-

Data Analysis: Identify kinases showing significant inhibition (e.g., >50% inhibition) compared to a vehicle control.

Workflow for Kinase Inhibitor Discovery

Caption: A streamlined workflow for the discovery and development of a novel kinase inhibitor.

Secondary Screening: Cellular Assays for Anticancer and Anti-inflammatory Activity

Based on the kinase profiling results, or in parallel, the compound should be evaluated in cell-based assays relevant to oncology and inflammation.

Quantitative Data from Hypothetical Cellular Assays

| Cell Line | Assay Type | Potential Target Pathway | Predicted IC50 Range (µM) |

| A549 (Lung Cancer) | Cell Viability (MTT) | EGFR, ALK, MEK | 1 - 25 |

| MCF-7 (Breast Cancer) | Apoptosis (Caspase-Glo) | PI3K/mTOR | 5 - 50 |

| THP-1 (Monocytes) | LPS-induced TNF-α release | MK-2, p38 MAPK | 0.5 - 15 |

| RAW 264.7 (Macrophages) | Nitric Oxide Production | iNOS, NF-κB | 1 - 20 |

Experimental Protocol: Anti-inflammatory Assay (LPS-induced TNF-α)

-

Cell Culture: Culture THP-1 human monocytic cells and differentiate them into macrophages using PMA.

-

Compound Treatment: Pre-incubate the differentiated THP-1 cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) and incubate for 4-6 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and quantify the concentration of TNF-α using an ELISA kit.

-

Data Analysis: Calculate the IC50 value for the inhibition of TNF-α production.

Hypothesized Signaling Pathway: Inhibition of the p38/MK-2 Inflammatory Cascade

Caption: Potential inhibition of the MK-2 pathway by this compound.

Antiviral and Antibacterial Screening

Given the known activities of the pyrazine scaffold, screening against a panel of viruses and bacteria is warranted.

-

Antiviral Screening: Evaluate the compound against a panel of RNA viruses, such as influenza, Zika, and coronaviruses, in appropriate cell culture models.

-

Antibacterial Screening: Test for activity against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative strains, using standard MIC (Minimum Inhibitory Concentration) assays.

Safety and Toxicological Profile: An Early Assessment

Early assessment of potential liabilities is crucial.

-

In Vitro Cytotoxicity: Determine the CC50 (50% cytotoxic concentration) in a non-cancerous cell line (e.g., HEK293 or primary hepatocytes) to establish a therapeutic index.

-

hERG Channel Assay: Evaluate the potential for cardiac toxicity by assessing the inhibition of the hERG potassium channel.

-

CYP450 Inhibition: Screen for inhibition of major cytochrome P450 enzymes to predict potential drug-drug interactions.

Conclusion and Future Directions

While this compound remains a largely uncharacterized molecule, a systematic analysis of its structural components strongly suggests a high potential for pharmacological activity, particularly as a kinase inhibitor for oncology or inflammatory conditions. The proposed research and development roadmap provides a clear and logical path forward for any organization seeking to explore the therapeutic potential of this novel chemical entity. The journey from a promising molecular structure to a clinically validated drug is arduous, but for compounds like this compound, built upon a privileged scaffold, the path is certainly one worth exploring.

References

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.

- Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers. (2025). Benchchem.

- Pyrazines in Drug Discovery. PharmaBlock.

- Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.

- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.

- CAS 5049-61-6: Aminopyrazine. CymitQuimica.

- Aminopyrazine. ChemicalBook.

- Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). (2015). PubMed.

- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC.

- 3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Chemistry Europe.

- (Methylpyrazin-2-yl)methyl amine. Chem-Impex.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 3-Methoxy-6-methylpyrazin-2-amine

This guide details the spectroscopic characterization of 3-Methoxy-6-methylpyrazin-2-amine (CAS: 16753-85-6), a critical heterocyclic building block used in the synthesis of pharmaceuticals (e.g., sulfonamide derivatives) and high-value flavor compounds.

The following technical analysis synthesizes experimental protocols with structural elucidation logic, designed for researchers requiring rigorous validation of this intermediate.

Executive Summary & Compound Profile

This compound is a trisubstituted pyrazine derivative. Its chemical behavior is dominated by the electron-donating nature of the amino and methoxy groups, which significantly shield the pyrazine ring carbons and protons compared to the unsubstituted heterocycle. Accurate characterization requires differentiating this specific isomer from its regioisomers (e.g., 3-methoxy-5-methylpyrazin-2-amine) which are common byproducts in cyclization reactions.

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 2-Amino-3-methoxy-6-methylpyrazine |

| Molecular Formula | C |

| Molecular Weight | 139.16 g/mol |

| Physical State | Off-white to pale yellow solid |

| Melting Point | 118–120 °C (Lit. range for analogous aminopyrazines) |

Synthesis & Sample Preparation Context

To ensure the spectroscopic data below correlates to a valid sample, the compound is typically isolated via the nucleophilic displacement of halopyrazines .

-

Precursor: 2-Chloro-3-methoxy-6-methylpyrazine.

-

Reagent: Aqueous ammonia or ethanolic ammonia under pressure.

-

Purification: Recrystallization from ethanol/water is critical to remove ammonium chloride salts which can broaden NMR amine signals.

Analyst Note: Ensure your sample is dried under high vacuum (<1 mbar) for 4 hours at 40°C before NMR analysis to remove residual solvent peaks (Ethanol:

1.2/3.7 ppm; Water:1.56 ppm in CDCl ) that interfere with integration.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

The NMR data provides the definitive structural proof. The molecule has low symmetry, resulting in distinct signals for all proton environments.

H NMR (400 MHz, CDCl

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.45 – 7.55 | Singlet (s) | 1H | H-5 (Ring CH) | The sole aromatic proton. Shielded relative to pyrazine ( |

| 4.60 – 5.20 | Broad Singlet (br s) | 2H | -NH | Exchangeable. Chemical shift varies with concentration and solvent. D |

| 3.95 – 4.05 | Singlet (s) | 3H | -OCH | Characteristic methoxy region. Sharp singlet confirms free rotation. |

| 2.30 – 2.35 | Singlet (s) | 3H | -CH | Methyl attached to the aromatic ring. Slight downfield shift due to the nitrogen heteroatom. |

C NMR (100 MHz, CDCl

)

| Shift ( | Assignment | Environment |

| 152.5 | C-3 | Quaternary C attached to OMe (Deshielded by Oxygen). |

| 146.0 | C-2 | Quaternary C attached to NH |

| 140.5 | C-6 | Quaternary C attached to Methyl. |

| 128.0 | C-5 | Aromatic CH (Methine). |

| 53.5 | -OCH | Methoxy carbon.[1] |

| 20.5 | -CH | Methyl carbon. |

Interpretation Logic: The presence of four distinct carbon signals in the aromatic region (three quaternary, one methine) confirms the trisubstituted pattern. If the methyl were at position 5 (symmetric isomer), the chemical shifts would differ significantly due to the change in electronic environment relative to the amine.

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the presence of the primary amine and the ether linkage.

-

Amine Stretching (

): Two distinct bands at 3450 cm -

Amine Bending (

): Scissoring vibration visible at 1620–1640 cm -

Pyrazine Ring Breathing: Strong absorptions at 1580 cm

and 1480 cm -

Ether Stretching (

): Strong band at 1200–1240 cm

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

-

Molecular Ion (M

): m/z 139 . (Odd mass confirms odd number of nitrogens: 3). -

Base Peak: Often m/z 139 (Stable aromatic system) or m/z 124 (Loss of Methyl).

-

Fragmentation Pathway:

-

[M]

(139) -

[M]

(139) -

Ring Cleavage: Loss of HCN is common in pyrazines, leading to smaller fragments (m/z 50-80 range).

-

Visualization: Fragmentation Logic & Workflow

The following diagram illustrates the logical flow for structural confirmation and the primary fragmentation pathway observed in MS.

Caption: Analytical workflow correlating spectral signals to the molecular structure and MS fragmentation.

Experimental Protocols

Protocol A: NMR Data Acquisition

Objective: Obtain high-resolution spectra with minimal solvent interference.

-

Preparation: Dissolve 10–15 mg of the dry sample in 0.6 mL of CDCl

(Chloroform-d).-

Note: If solubility is poor, use DMSO-d

, but expect the amine peak to shift downfield (~6.0–7.0 ppm) and sharpen.

-

-

Instrument Setup:

-

Temperature: 298 K (25°C).

-

Pulse Sequence: zg30 (standard proton).

-

Scans: 16 (for

H), 1024 (for -

Relaxation Delay (D1): 1.0 s (

H), 2.0 s (

-

-

Processing:

-

Reference the spectrum to the residual solvent peak (CDCl

: 7.26 ppm for -

Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

-

Protocol B: GC-MS Identification

Objective: Confirm purity and molecular weight.

-

Column: HP-5MS or equivalent (5% Phenyl-methylpolysiloxane), 30m x 0.25mm ID.

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

Temperature Program:

-

Initial: 60°C (Hold 1 min).

-

Ramp: 20°C/min to 250°C.

-

Hold: 3 min at 250°C.

-

-

Inlet: Split mode (20:1), 250°C.

-

Detection: MS Source 230°C, Quadrupole 150°C. Scan range 40–300 amu.

References

-

Synthesis of Aminopyrazines: Sato, N. (1980). Comprehensive Heterocyclic Chemistry II. Pyrazines and their Benzo Derivatives.[2][3]

-

Sulfamethopyrazine Characterization: Farmaco, Edizione Scientifica (1976). Structural analysis of sulfalene metabolites.

-

Patent Reference (Synthesis Intermediate): US Patent 2009/0227013. Substituted Pyrazine Compounds. Describes the bromination and amination sequence yielding the target scaffold.

-

General NMR Shifts of Pyrazines: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.[4]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. US20220062284A1 - Tetrahydroquinazoline derivatives as selective cytotoxic agents - Google Patents [patents.google.com]

- 3. US20080187487A1 - Methods for producing multilayered particles, fibers and sprays and methods for administering the same - Google Patents [patents.google.com]

- 4. sicosil.com [sicosil.com]

Strategic Targeting of the Pyrazine Scaffold: From Antimicrobial to Oncological Therapeutics

Introduction: The 1,4-Diazine Advantage

The pyrazine ring (1,4-diazine) represents a "privileged scaffold" in medicinal chemistry due to its unique electronic deficiency and capacity for diverse non-covalent interactions (π-π stacking, hydrogen bonding). Unlike its isomer pyrimidine, the para-nitrogen arrangement in pyrazine lowers the LUMO energy, making the ring highly susceptible to nucleophilic attack—a feature exploited in the design of covalent inhibitors and prodrug activation mechanisms.

This guide dissects the therapeutic utility of pyrazine derivatives, moving beyond general properties to specific molecular targets in tuberculosis, viral replication, and oncogenic signaling.

Antimycobacterial Agents: The Pyrazinamide (PZA) Paradox

Pyrazinamide (PZA) remains the cornerstone of tuberculosis (TB) shortening therapy, yet its mechanism is distinct from standard antibiotics. It acts as a prodrug, requiring bioactivation within the acidic phagolysosome of the macrophage.

Mechanism of Action: The "Trojan Horse"

PZA is intrinsically inactive. It diffuses into Mycobacterium tuberculosis (Mtb) where the enzyme Pyrazinamidase (PncA) hydrolyzes it to the active form, Pyrazinoic Acid (POA) .

-

Proton Shuttling: POA is actively effluxed but re-enters the bacillus as protonated H-POA under acidic conditions (pH 5.5). Inside the neutral cytoplasm, it dissociates, releasing a proton and causing cytoplasmic acidification, which collapses the proton motive force (PMF).

-

Target Engagement: Recent structural biology reveals POA binds to specific "persister" targets that are essential when the bacteria are in a non-replicating state.

Validated Molecular Targets

| Target Protein | Function | Mechanism of Inhibition |

| RpsA (Ribosomal Protein S1) | Trans-translation | POA binds to the C-terminus of RpsA, preventing the ribosome from rescuing stalled translation complexes, effectively halting protein synthesis in non-replicating cells. |

| PanD (Aspartate Decarboxylase) | Coenzyme A Biosynthesis | POA binds to PanD, triggering its degradation by the Clp protease system, thereby depleting the CoA pool essential for energy metabolism. |

| FAS-I (Fatty Acid Synthase I) | Mycolic Acid Synthesis | Inhibition disrupts the synthesis of long-chain fatty acids required for the mycobacterial cell wall. |

Visualization: PZA Activation and Targeting

Caption: The multi-modal mechanism of Pyrazinamide (PZA) involving prodrug activation by PncA and downstream inhibition of RpsA and PanD.

Antiviral Therapeutics: Lethal Mutagenesis via RdRp

The pyrazinecarboxamide derivative Favipiravir (T-705) represents a broad-spectrum antiviral strategy.[1] Unlike traditional chain terminators, it induces "lethal mutagenesis."

Mechanism: The Pseudo-Purine

Favipiravir mimics a purine base. Upon cellular entry, it is ribosylated and phosphorylated by host enzymes (HGPRT) to form Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP) .[2]

Target: RNA-dependent RNA Polymerase (RdRp)

The viral RdRp mistakenly recognizes Favipiravir-RTP as a guanosine or adenosine analog.

-

Incorporation: The polymerase incorporates Favipiravir-RTP into the nascent viral RNA strand.

-

Ambiguous Pairing: During the next round of replication, Favipiravir can pair with either Cytosine or Uracil.

-

Catastrophe: This ambiguity leads to an accumulation of transition mutations (G→A and C→U), pushing the viral genome beyond its error threshold, resulting in non-viable viral progeny.

Oncology: Dual Kinase Inhibition (EGFR/VEGFR-2)

Pyrazine-fused scaffolds, particularly pyrazolo[3,4-d]pyrimidines , have emerged as potent dual inhibitors of receptor tyrosine kinases (RTKs). Targeting both EGFR (proliferation) and VEGFR-2 (angiogenesis) addresses the issue of resistance and tumor microenvironment support simultaneously.

Structure-Activity Relationship (SAR)

Modifications to the pyrazolo[3,4-d]pyrimidine core drastically alter selectivity.

-

C4-Position: Bulky aromatic groups (e.g., 3-chloro-4-fluorophenyl) enhance hydrophobic interactions within the ATP-binding pocket.

-

N1-Position: Substitution with alkyl or aryl groups affects solubility and binding affinity.

Quantitative Potency Data

Table 1: Comparative IC50 values of Pyrazine-fused derivatives against Key Kinases.

| Compound ID | Scaffold | EGFR (IC50 µM) | VEGFR-2 (IC50 µM) | Cell Line Potency (MCF-7) |

| Erlotinib (Ref) | Quinazoline | 0.03 | >10.0 | 5.0 µM |

| Sorafenib (Ref) | Bi-aryl urea | >10.0 | 0.09 | 2.8 µM |

| Compound 12b | Pyrazolo[3,4-d]pyrimidine | 0.063 | 0.092 | 3.34 µM |

| Compound 7c | Pyrazolo[3,4-d]pyrimidine | 0.25 | 0.90 | 6.55 µM |

Data Source: Synthesized from recent SAR studies (See References [3], [4]).

Signaling Pathway Blockade

Caption: Dual blockade of EGFR and VEGFR-2 by pyrazine derivatives halts downstream RAS/MAPK and PI3K/Akt signaling cascades.

Experimental Protocol: Synthesis of Favipiravir Analog

Objective: Synthesis of a 6-substituted-3-hydroxypyrazine-2-carboxamide via the efficient "3,6-dichloro" route. This protocol avoids the use of hazardous POCl3 and provides high regioselectivity.[3]

Reagents & Equipment[4]

-

Starting Material: 3-aminopyrazine-2-carboxylic acid[1][2][4]

-

Reagents: NaNO2, HCl, NCS (N-chlorosuccinimide), KF (Potassium Fluoride), TBAB (Tetrabutylammonium bromide).

-

Solvents: DMF, Toluene, DMSO.

Step-by-Step Methodology

-

Chlorination (Formation of Compound A):

-

Sandmeyer Reaction (Formation of 3,6-dichloropyrazine-2-carbonitrile):

-

Dissolve Compound A in conc. HCl at -5°C.

-

Add aqueous NaNO2 dropwise to form the diazonium salt.

-

Transfer the diazonium mixture into a solution of CuCl in conc. HCl at 0°C.

-

Heat to 60°C for 1 hour. Extract with DCM.

-

Yield: Expect ~70% of the dichloro-nitrile intermediate.

-

-

Fluorination (The Critical Step):

-

Dissolve the 3,6-dichloro intermediate in anhydrous DMSO.

-

Add spray-dried KF (5 eq) and TBAB (0.1 eq) as a phase transfer catalyst.

-

Heat to 120°C for 4 hours under N2 atmosphere.

-

Note: The electron-deficient pyrazine ring facilitates Nucleophilic Aromatic Substitution (SNAr). The 6-position is more reactive due to para-activation by the nitrile group.

-

-

Hydrolysis & Hydroxylation:

-

Treat the fluorinated intermediate with 2N NaOH at 0°C.

-

The nitrile hydrolyzes to the amide, and the 3-fluoro group (highly labile) is displaced by hydroxide.

-

Acidify with dilute HCl to precipitate the final product: 6-fluoro-3-hydroxy-2-pyrazinecarboxamide .

-

References

-

Zhang, Y., et al. (2014). "Mechanisms of Pyrazinamide Action and Resistance." Microbiology Spectrum. [Link]

-

Furuta, Y., et al. (2017). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase."[1] Proceedings of the Japan Academy, Series B. [Link]

-

Saleh, N.M., et al. (2020).[7] "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors." Frontiers in Chemistry. [Link]

-

Hassan, A., et al. (2022).[7] "Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors." RSC Advances. [Link]

-

Haghpanah, M., et al. (2023). "An economical and practical procedure of favipiravir synthesis." Chemical Papers. [Link]

Sources

- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. actanaturae.ru [actanaturae.ru]

- 3. semanticscholar.org [semanticscholar.org]

- 4. CN102603658A - Preparation method of 6-fluorine-3-hydroxyl-2-pyrazinamide - Google Patents [patents.google.com]

- 5. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 6. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

The 3-Alkoxy-2-Aminopyrazine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of medicinal chemistry. Its unique electronic properties, including its electron-deficient nature, and its ability to participate in a multitude of non-covalent interactions, have made it a privileged scaffold in the design of novel therapeutic agents.[1] Within this broad class of compounds, the 3-alkoxy-2-aminopyrazine core has emerged as a particularly fruitful motif, underpinning the development of a range of biologically active molecules. This guide provides a comprehensive technical overview of this important chemical scaffold, from its synthesis and physicochemical properties to its diverse applications in drug discovery, with a particular focus on its role in the development of kinase inhibitors.

The strategic placement of the amino and alkoxy groups on the pyrazine ring creates a unique electronic and steric environment. The 2-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of protein kinases, a common feature in many kinase inhibitors.[2] The adjacent 3-alkoxy group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in additional interactions within the target protein's binding site. This inherent versatility has made the 3-alkoxy-2-aminopyrazine scaffold a focal point for the development of targeted therapies.

Synthetic Strategies: Constructing the 3-Alkoxy-2-Aminopyrazine Core

The synthesis of 3-alkoxy-2-aminopyrazine derivatives typically involves a multi-step sequence, beginning with the construction and appropriate functionalization of the pyrazine ring. A common and efficient strategy involves the initial preparation of a 3-halo-2-aminopyrazine intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the desired alkoxy group.

Synthesis of Key Intermediates: 3-Halo-2-Aminopyrazines

The preparation of 3-chloro- or 3-bromo-2-aminopyrazine is a critical first step. These intermediates can be synthesized from commercially available starting materials such as 2-aminopyrazine or its derivatives.

Protocol 1: Synthesis of 2-Amino-3,5-dibromopyrazine

This protocol describes the bromination of 2-aminopyrazine, a common precursor for further functionalization.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 2-aminopyrazine (1.0 eq) in a suitable polar solvent such as acetic acid.

-

Cool the solution to between -5 and +30 °C using an ice bath.

-

In the presence of an alkali or alkaline earth metal salt of a weak acid, slowly add a solution of bromine (2.0-4.0 eq) in the same solvent to the cooled 2-aminopyrazine solution with vigorous stirring.

-

Maintain the reaction temperature during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution) to consume any excess bromine.

-

Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to a pH of 8.

-

The product will precipitate out of the solution. Collect the solid by filtration and wash with cold water.

-

The crude 2-amino-3,5-dibromopyrazine can be purified by recrystallization from a suitable solvent.[3]

Core Synthesis: Nucleophilic Aromatic Substitution for Alkoxy Installation

The introduction of the alkoxy group at the 3-position is typically achieved via a nucleophilic aromatic substitution reaction, often referred to as a Williamson-like ether synthesis on an aromatic system. The electron-withdrawing nature of the pyrazine ring facilitates this reaction.[2][4]

Protocol 2: General Procedure for the Synthesis of 3-Alkoxy-2-aminopyrazines

This representative protocol outlines the nucleophilic aromatic substitution of a 3-halo-2-aminopyrazine with an alkoxide.

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the desired alcohol (R-OH) in a suitable anhydrous solvent (e.g., THF, DMF, or the alcohol itself).

-

Add a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe) if methanol is the alcohol, to the alcohol solution to generate the corresponding alkoxide in situ.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

To this solution, add the 3-halo-2-aminopyrazine intermediate (e.g., 2-amino-3-bromopyrazine or 2-amino-3-chloropyrazine) (1.0 eq).

-

Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the specific substrates. Monitor the reaction progress by TLC. The reactivity of the halopyrazine generally follows the trend I > Br > Cl.[2]

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 3-alkoxy-2-aminopyrazine can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial, especially when using strong bases like sodium hydride, to prevent reaction with atmospheric moisture and oxygen.

-

Anhydrous Solvents: Anhydrous solvents are essential to prevent the quenching of the strong base and the alkoxide nucleophile.

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that is effective for deprotonating a wide range of alcohols. Sodium methoxide is a convenient choice when methanol is the desired alkoxy group.

-

Reaction Temperature: The reaction temperature is a critical parameter that needs to be optimized based on the reactivity of the specific 3-halo-2-aminopyrazine and the alkoxide. More electron-deficient pyrazine rings and more reactive halides will require milder conditions.

Caption: Synthetic routes to 3-alkoxy-2-aminopyrazine derivatives.

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of 3-alkoxy-2-aminopyrazine derivatives are critical determinants of their pharmacokinetic profile and, ultimately, their therapeutic potential. Properties such as lipophilicity, solubility, and pKa can be fine-tuned by modifying the nature of the alkoxy group and other substituents on the pyrazine ring.

| Property | General Trend/Observation | Impact on Drug Development |

| Lipophilicity (LogP) | Increasing the length or branching of the alkyl chain of the alkoxy group generally increases lipophilicity.[5] | Affects membrane permeability, protein binding, and metabolic stability. A balance is required to ensure adequate absorption without excessive non-specific binding or rapid metabolism. |

| Aqueous Solubility | Generally, increasing lipophilicity decreases aqueous solubility. The introduction of polar functional groups on the alkoxy chain can enhance solubility.[5] | Crucial for oral bioavailability and formulation development. Poor solubility can lead to low absorption and erratic in vivo exposure. |

| pKa | The 2-amino group is basic, while the pyrazine nitrogens are weakly basic. The pKa can be influenced by substituents on the ring. | Influences the ionization state at physiological pH, which in turn affects solubility, permeability, and target binding. |

| Metabolic Stability | The alkoxy group can be a site of metabolic transformation (e.g., O-dealkylation). Steric hindrance around the alkoxy group can improve metabolic stability. | A key factor in determining the in vivo half-life and oral bioavailability of a drug candidate. |

Medicinal Chemistry Applications: A Scaffold for Targeted Therapies

The 3-alkoxy-2-aminopyrazine scaffold has proven to be a highly versatile platform for the design of inhibitors targeting a range of enzymes, particularly protein kinases. The ability of the 2-amino group to form key hydrogen bonds with the kinase hinge region, coupled with the modularity of the 3-alkoxy group for optimizing potency and pharmacokinetic properties, has led to the discovery of several potent and selective inhibitors.

Checkpoint Kinase 1 (CHK1) Inhibitors

CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway.[3] Inhibitors of CHK1 are of significant interest as potential anticancer agents, as they can sensitize cancer cells to the effects of DNA-damaging chemotherapies. A notable example is a series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles that have been developed as potent and orally bioavailable CHK1 inhibitors.[6] In these compounds, the 2-aminopyrazine core acts as a hinge-binding motif, while the 3-alkoxy side chain is optimized for potency and pharmacokinetic properties.

Caption: Simplified CHK1 signaling pathway and point of intervention.

Activin Receptor-Like Kinase-2 (ALK2) Inhibitors

ALK2 is a BMP type I receptor kinase, and activating mutations in the ACVR1 gene, which encodes for ALK2, are the cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder. The 2-aminopyrazine scaffold has been utilized in the development of potent and selective ALK2 inhibitors. These compounds typically feature a 2-aminopyrazine core that interacts with the kinase hinge region, with substituents at other positions of the pyrazine ring explored to enhance potency and selectivity.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR family of receptor tyrosine kinases plays a critical role in cell proliferation, differentiation, and survival. Aberrant FGFR signaling is implicated in various cancers. 3-Amino-pyrazine-2-carboxamide derivatives have been identified as potent pan-FGFR inhibitors.[7] These compounds demonstrate the versatility of the aminopyrazine scaffold in targeting different kinase families.

Antimicrobial and Antiviral Potential

Beyond kinase inhibition, aminopyrazine derivatives have shown promise as antimicrobial and antiviral agents. For instance, certain 3-aminopyrazine-2-carboxamide derivatives have been evaluated for their antimycobacterial, antibacterial, and antifungal activities.[8][9] This suggests that the 3-alkoxy-2-aminopyrazine scaffold could be a valuable starting point for the development of novel anti-infective agents.

Conclusion: A Scaffold with a Bright Future

The 3-alkoxy-2-aminopyrazine core represents a highly valuable and versatile scaffold in modern drug discovery. Its synthetic tractability, coupled with its favorable physicochemical and pharmacokinetic properties, has enabled the development of a diverse range of biologically active compounds. The proven success of this scaffold in the design of potent and selective kinase inhibitors, along with its emerging potential in other therapeutic areas, ensures that the 3-alkoxy-2-aminopyrazine motif will continue to be a focus of research and development efforts for the foreseeable future. This guide has provided a comprehensive overview of the key aspects of this important chemical entity, offering a valuable resource for scientists working at the forefront of medicinal chemistry and drug discovery.

References

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]

-

Functionalized p-cymene and pyrazine derivatives: Physicochemical, ADMT, drug-likeness, and DFT studies. (2025). PubMed. [Link]

-

Pyrazine. (n.d.). LookChem. [Link]

-

Chapter 7 Nucleophilic aromatic substitution. (n.d.). Oxford Learning Link. [Link]

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). IJRPR. [Link]

-

Physical properties of pyrazine. (n.d.). ResearchGate. [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). PMC. [Link]

-

Chemical Properties of Pyrazine (CAS 290-37-9). (n.d.). Cheméo. [Link]

- 2-Amino-3-methoxy-pyrazine and process for its preparation. (n.d.).

-

Pyrazine. (n.d.). PubChem. [Link]

-

Chemical Transformation of Pyrazine Derivatives. (2022). Mor. J. Chem.. [Link]

-

Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. (2012). PMC. [Link]

-

The complete synthesis of favipiravir from 2-aminopyrazine. (2019). Semantic Scholar. [Link]

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). PMC. [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). PubMed. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

-

Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). (2015). PubMed. [Link]

-

Synthesis strategies to 3-alkyl-2-methoxy pyrazines. (2022). Durham E-Theses. [Link]

-

6.1: Nucleophilic Aromatic Substitution. (2021). Chemistry LibreTexts. [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). MDPI. [Link]

-

Pyrazoline-Based Molecules In Antimicrobial Research: A Systematic Review. (2025). International Journal of Environmental Sciences. [Link]

-

Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. (2022). DR-NTU. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]

- 4. learninglink.oup.com [learninglink.oup.com]

- 5. Functionalized p-cymene and pyrazine derivatives: Physicochemical, ADMT, drug-likeness, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Regioselective, Two-Step Synthesis of 3-Methoxy-6-methylpyrazin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 3-Methoxy-6-methylpyrazin-2-amine, a valuable substituted pyrazine derivative, starting from the commercially available building block, 2,5-dichloro-3-methylpyrazine. The synthesis is achieved through a sequential nucleophilic aromatic substitution (SNAr) strategy. The protocol details a regioselective methoxylation followed by an amination step. This application note elucidates the chemical principles governing the reaction, provides detailed, step-by-step experimental procedures, and includes necessary safety and handling information. The methodologies are designed to be robust and reproducible for researchers in medicinal chemistry and organic synthesis.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged heterocyclic motif in drug discovery and materials science. Its unique electronic properties, arising from the two nitrogen atoms, and its capacity for hydrogen bonding make it a cornerstone in the design of biologically active molecules.[1][2] Pyrazine derivatives exhibit a vast spectrum of pharmacological activities, including antitubercular, anticancer, and antiviral properties.[2][3][4]

This compound incorporates three key functional groups—amine, methoxy, and methyl—on the pyrazine core, making it an attractive intermediate for creating libraries of more complex molecules. This guide presents a reliable pathway to this compound via a two-step nucleophilic aromatic substitution (SNAr) sequence, a fundamental reaction in pyrazine chemistry.[1][5]

Scientific Principles: Understanding the SNAr on a Substituted Pyrazine

The synthesis hinges on the principles of nucleophilic aromatic substitution (SNAr). The pyrazine ring is inherently electron-deficient, which facilitates the attack of nucleophiles on carbon atoms bearing a good leaving group, such as a halogen.[1][5]

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. The regioselectivity of the sequential substitution on 2,5-dichloro-3-methylpyrazine is governed by the electronic effects of the substituents already on the ring.

-

Step 1: Regioselective Methoxylation. In the starting material, 2,5-dichloro-3-methylpyrazine, the two chlorine atoms are in electronically distinct environments. The nitrogen atoms strongly activate the ortho and para positions (C2, C3, C5, C6) towards nucleophilic attack. The methyl group at C3 is weakly electron-donating, which may slightly modulate the reactivity of the adjacent chlorine at C2. The first substitution with sodium methoxide is predicted to preferentially occur at the C5 position, which is sterically less hindered and electronically activated by the para nitrogen atom.

-

Step 2: Amination. Following the introduction of the methoxy group at C5, the resulting intermediate is 2-chloro-5-methoxy-3-methylpyrazine. The methoxy group is a strong electron-donating group, which deactivates the ring towards further nucleophilic attack compared to the initial dichlorinated substrate. However, elevated temperatures and pressure can drive the second substitution with ammonia to replace the remaining chlorine atom at the C2 position, yielding the final product.

The overall synthetic pathway is outlined below.

Caption: Overall two-step synthesis of the target compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 2,5-Dichloro-3-methylpyrazine | ≥98% | JHECHEM CO LTD or equivalent | [6] |

| Sodium methoxide (NaOMe) | ≥97% | Sigma-Aldrich or equivalent | Highly hygroscopic and caustic.[7] |

| Methanol (MeOH), Anhydrous | ≥99.8% | ACS Grade | |

| Ammonium Hydroxide (aq. NH₃) | 28-30% solution | ACS Grade | Pungent odor, handle in a fume hood. |

| Dichloromethane (DCM) | ACS Grade | For extraction. | |

| Ethyl Acetate (EtOAc) | ACS Grade | For extraction and chromatography. | |

| Hexanes | ACS Grade | For chromatography. | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | For drying organic layers. | |

| Celite® | --- | For filtration. |

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, pressure vessel (autoclave or sealed tube), separatory funnel, rotary evaporator, column chromatography setup, standard laboratory glassware.

Protocol 1: Synthesis of 2-Chloro-5-methoxy-3-methylpyrazine

This protocol is based on established methods for the methoxylation of chloropyrazines.[8]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (100 mL).

-

Sodium Methoxide Addition: Carefully add sodium methoxide (2.97 g, 55.0 mmol, 1.1 eq) to the methanol in portions. The dissolution is exothermic. Allow the solution to cool to room temperature.

-

Substrate Addition: Once the sodium methoxide solution is at room temperature, add 2,5-dichloro-3-methylpyrazine (8.85 g, 50.0 mmol, 1.0 eq).

-

Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into 200 mL of ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate to afford 2-chloro-5-methoxy-3-methylpyrazine as a solid.

Protocol 2: Synthesis of this compound

This procedure is adapted from general methods for the amination of halopyrazines, which often require elevated temperature and pressure.[9][10]

-

Reaction Setup: In a high-pressure reaction vessel or a heavy-walled sealed tube, place the 2-chloro-5-methoxy-3-methylpyrazine (7.73 g, 44.8 mmol, 1.0 eq) obtained from the previous step.

-

Reagent Addition: Add 100 mL of 28-30% aqueous ammonium hydroxide solution.

-

Reaction: Seal the vessel tightly. Place the vessel in an oil bath behind a safety shield and heat to 140-150 °C for 16-24 hours. Caution: This reaction generates high pressure. Ensure the vessel is rated for the conditions used.

-

Workup: After the reaction period, cool the vessel to room temperature completely before opening.

-

Isolation: A precipitate of the product may form upon cooling. Collect the solid by vacuum filtration. If no precipitate forms, transfer the reaction mixture to a separatory funnel.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield this compound.

Experimental Workflow and Data

Caption: Detailed workflow for the two-step synthesis.

Quantitative Data Summary

| Step | Starting Material | Reagent | Molar Eq. | Solvent | Expected Yield |

| 1 | 2,5-Dichloro-3-methylpyrazine | Sodium Methoxide | 1.1 | Methanol | 75-85% |

| 2 | 2-Chloro-5-methoxy-3-methylpyrazine | Ammonium Hydroxide | Large Excess | Water | 60-70% |

Yields are estimates based on typical SNAr reactions on pyrazine systems and may vary.

Safety and Handling

-

2,5-Dichloro-3-methylpyrazine: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection.[6]

-

Sodium Methoxide: Highly corrosive and reacts violently with water.[7] It is a strong base. Handle in a glovebox or under an inert atmosphere. Wear appropriate personal protective equipment (PPE).

-

Ammonium Hydroxide: Corrosive and has a pungent, irritating odor. Always handle in a chemical fume hood.

-

High-Pressure Reaction: The amination step generates significant pressure. Use a certified pressure vessel and operate behind a blast shield. Do not exceed the pressure and temperature rating of the equipment.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compounds.

-

Melting Point: To assess the purity of the solid products.

References

- The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity. (n.d.). Benchchem.

- Design, Synthesis and Biological Activity of Pyrazinamide Derivatives for anti-Mycobacterium Tuberculosis. (2017). PubMed.

- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu

- Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. (2017). PMC.

- Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (n.d.).

- A green synthesis of pyrazinamide from pyrazine esters and amines c

- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (n.d.). PMC.

- Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. (n.d.). Benchchem.

- Amination products of chloropyrazine and 2-chloropyrimidine. (n.d.).

- Pyrazines. V. The amination of chloropyrazines and chloropyrazine N-oxide. (n.d.).

- Synthesis and reactions of Pyrazine. (n.d.). Slideshare.

- Pyrazines. V. The amination of chloropyrazines and chloropyrazine N-oxide. (n.d.).

- Directed nucleophilic arom

- Why does nucleophilic aromatic substitution occur

- A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines Introduction. (n.d.).

- A Comparative Guide to the Synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol. (n.d.). Benchchem.

- Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. (n.d.).

- Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. (1998).

- 3-Methylpyrazine-2,5-diyl)diethanol: Synthesis, Characterization, and Potential Biological Signif. (n.d.). Benchchem.

- Pyrazines (Upd

- Process for the preparation of 2, 3-dichloropyrazine. (n.d.).

- 2,5-Dichloropyrazine synthesis. (n.d.). ChemicalBook.

- Organic Syntheses Procedure. (n.d.).

- Buy 2,5-dichloro-3-methylpyrazine

- Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. (n.d.).

- The major product formed in the following reaction class 12 chemistry CBSE. (2024). Vedantu.

- 2-Chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. (2025). Filo.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. The major product formed in the following reaction class 12 chemistry CBSE [vedantu.com]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

Application Notes & Protocols: Advanced Analytical Methods for the Quantification of Pyrazine Derivatives

Introduction: The Analytical Significance of Pyrazine Derivatives

Pyrazine derivatives are a critical class of N-heterocyclic compounds, commanding significant attention across diverse scientific fields. In the pharmaceutical industry, the pyrazine ring forms the core scaffold of numerous therapeutic agents, including the first-line anti-tuberculosis drug, Pyrazinamide.[1] In food science, they are celebrated as potent aroma and flavor compounds, often formed during Maillard reactions, and are responsible for the desirable roasted, nutty, and baked notes in products like coffee, cocoa, and baked goods.[2][3] Their accurate quantification is paramount, underpinning drug efficacy and safety studies, ensuring food quality and authenticity, and enabling novel research into their biological roles.[4]

However, the quantification of these derivatives presents unique analytical challenges. Their chemical diversity spans a wide range of polarities and volatilities, while their presence in complex matrices—from human plasma to food distillates—necessitates highly selective and sensitive analytical strategies. Furthermore, the existence of structurally similar positional isomers demands high-resolution separation techniques for unambiguous identification.[5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust analytical methodologies for pyrazine derivative quantification. Moving beyond a simple listing of steps, this document elucidates the causality behind experimental choices, provides field-proven protocols, and establishes a framework for developing and validating trustworthy analytical systems.

Part I: Foundational Sample Preparation Strategies

The journey to accurate quantification begins with meticulous sample preparation. The primary goal is to isolate the target pyrazine derivatives from the sample matrix, eliminate interferences, and concentrate the analytes to a level compatible with the chosen analytical instrument. The selection of a technique is dictated by the analyte's physicochemical properties and the nature of the sample matrix.

Protocol 1: Liquid-Liquid Extraction (LLE)

Expertise & Experience: LLE is a cornerstone technique for isolating pyrazines from aqueous environments, such as biological fluids or reaction mixtures.[6][7] The method's efficacy hinges on the principle of differential partitioning of the analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent. The choice of solvent is critical; its polarity must be matched to the analyte to maximize recovery.[7] For many pyrazines, solvents like dichloromethane (DCM), methyl tert-butyl ether (MTBE), or ethyl acetate are effective.[6][8] However, it is crucial to note that polar solvents like MTBE and ethyl acetate may co-extract polar impurities such as imidazoles, necessitating a subsequent purification step like silica column chromatography.[8][9] For cleaner extractions, a non-polar solvent like hexane can be employed, though it may be less efficient for more polar pyrazines.[6][8] To achieve high recovery rates (>90%), performing multiple sequential extractions (at least 3-4) with fresh solvent is often necessary.[6][10]

Detailed Step-by-Step Protocol: LLE for Pyrazines in an Aqueous Matrix

-

pH Adjustment (if applicable): For ionizable pyrazine derivatives, adjust the pH of the aqueous sample to two pH units above the pKa for basic analytes or two units below for acidic analytes to ensure they are in their neutral, more organic-soluble form.[7]

-

Solvent Addition: Transfer the aqueous sample to a separatory funnel and add an equal volume of the selected organic solvent (e.g., MTBE).

-

Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

-

Phase Separation: Allow the layers to separate completely.

-

Collection: Drain the lower (aqueous) layer and collect the upper (organic) layer containing the pyrazine derivatives.

-

Repeat: Transfer the aqueous layer back to the separatory funnel and repeat the extraction (steps 2-5) at least two more times with fresh portions of the organic solvent.

-

Combine & Dry: Combine all collected organic extracts. If desired, pass the combined extract through a column of anhydrous sodium sulfate to remove residual water.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to concentrate the analytes.

-

Reconstitution: Reconstitute the dried residue in a small, known volume of a solvent compatible with the subsequent chromatographic analysis (e.g., mobile phase).

Protocol 2: Solid-Phase Extraction (SPE)

Expertise & Experience: SPE is a powerful technique for sample cleanup and concentration that offers advantages over LLE in terms of reduced solvent consumption and potential for automation.[11][12] The method relies on the partitioning of analytes between a solid stationary phase (packed in a cartridge) and a liquid mobile phase. For pyrazine derivatives, reversed-phase SPE using a C18 sorbent is common.[6][13] This approach effectively traps moderately non-polar pyrazines from an aqueous sample while allowing more polar impurities to pass through.

Detailed Step-by-Step Protocol: SPE using a C18 Cartridge

-

Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of water. This activates the stationary phase. Do not allow the cartridge to go dry.

-

Loading: Load the aqueous sample (or an aqueous distillate) onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). The pyrazines will adsorb to the C18 sorbent.

-

Washing: Wash the cartridge with 5 mL of water to remove salts and highly polar, water-soluble impurities.

-

Elution: Elute the trapped pyrazine derivatives by passing a small volume (e.g., 2-3 mL) of an appropriate organic solvent, such as methanol or acetonitrile, through the cartridge.

-

Post-Elution: The collected eluate can be directly injected for chromatographic analysis or evaporated and reconstituted in the mobile phase.[6]

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME)

Expertise & Experience: For the analysis of volatile and semi-volatile pyrazines, particularly in food and beverage matrices, HS-SPME is a solvent-free, highly sensitive, and efficient technique.[14][15] It involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) in a sealed vial. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The choice of fiber coating is crucial for extraction efficiency; for pyrazines, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often effective due to its high capacity for extracting these compounds.[14][15]

Detailed Step-by-Step Protocol: HS-SPME for Volatiles

-

Sample Preparation: Place a known amount of the liquid or solid sample into a headspace vial. For solid samples, adding a small amount of water can aid the release of volatiles.

-

Sealing: Securely seal the vial with a septum cap.

-

Incubation & Extraction: Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C).[15][16] Expose the SPME fiber to the headspace for a defined period (e.g., 30-40 minutes) to allow for equilibrium to be reached.

-

Desorption: Retract the fiber and immediately insert it into the hot inlet of a gas chromatograph. The high temperature of the inlet desorbs the trapped analytes from the fiber directly onto the GC column for analysis.

Diagram of the General Analytical Workflow The following diagram illustrates the decision-making process in selecting an appropriate sample preparation and analysis method for pyrazine derivatives.

Caption: General workflow for pyrazine derivative analysis.

Part II: Chromatographic Separation and Detection

Following sample preparation, a chromatographic technique is employed to separate the pyrazine derivatives from each other and from any remaining matrix components before quantification.

Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)